molecular formula C26H27Cl2N3O B145230 N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine CAS No. 130031-46-8

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

Cat. No. B145230
M. Wt: 468.4 g/mol
InChI Key: ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine” is a chemical reagent that can be used as a pharmaceutical intermediate for drug design and synthesis in the chemical industry . It is mainly used for scientific research .

properties

IUPAC Name

N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156311
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

CAS RN

130031-46-8
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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